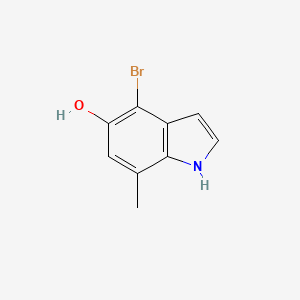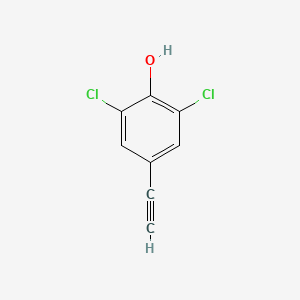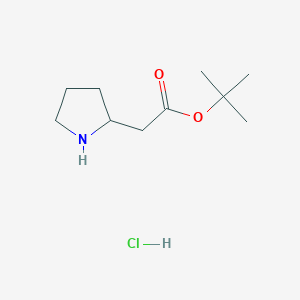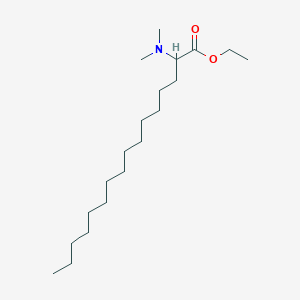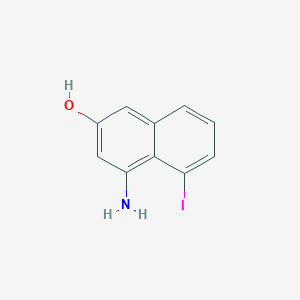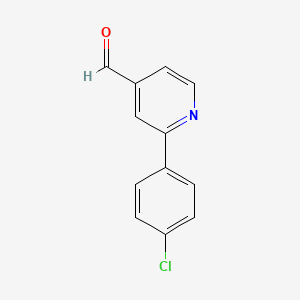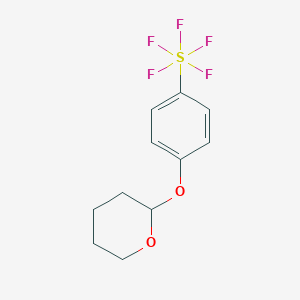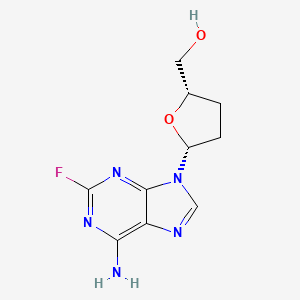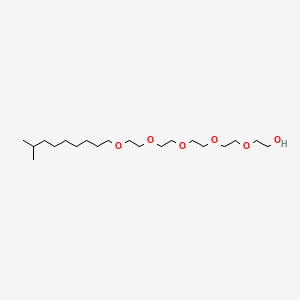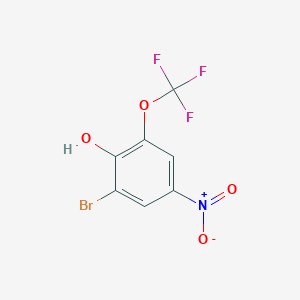![molecular formula C11H20N2O2 B12841293 tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12841293.png)
tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1S,5R)-2,6-diazabicyclo[321]octane-2-carboxylate is a bicyclic compound that features a diazabicyclo octane core
Vorbereitungsmethoden
The synthesis of tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic routes, including the stereoselective formation of the bicyclic scaffold from acyclic starting materials containing the required stereochemical information . Industrial production methods often involve bulk custom synthesis and sourcing of the compound .
Analyse Chemischer Reaktionen
tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules, including tropane alkaloids.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism by which tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound’s diazabicyclo octane core allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological outcomes .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1S,3R,5R)-8-azaspiro[bicyclo[3.2.1]octane-3,2’-oxirane]-8-carboxylate
These compounds share similar bicyclic structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific diazabicyclo octane core and its potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C11H20N2O2 |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
tert-butyl (1S,5R)-2,6-diazabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-9(13)7-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1 |
InChI-Schlüssel |
XRDBVKRCVDIYCZ-BDAKNGLRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2C[C@H]1CN2 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2CC1CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


